Cas no 825-22-9 (2-Amino-3-fluorobenzoic acid)

2-Amino-3-fluorobenzoic acid structure
2-Amino-3-fluorobenzoic acid structure
2-Amino-3-fluorobenzoic acid
825-22-9
C7H6FNO2
155.126445293427
MFCD01569395
40002
87559304

2-Amino-3-fluorobenzoic acid Properties

Names and Identifiers

    • 2-Amino-3-fluorobenzoic acid
    • 3-Fluoroanthranilic acid
    • 2-AMINO-3-FLUOROBENZENECARBOXYLIC ACID
    • 2-AMINO-3-FLUOROBENZIOC ACID
    • C7H6FNO2
    • Diaphonic acid
    • 2-Amino-3-fluorobenzoic Acid
    • 2-Amino-3-fluorobenzoic acid (ACI)
    • Anthranilic acid, 3-fluoro- (6CI, 8CI)
    • Q-103166
    • MFCD01569395
    • EN300-56009
    • 2-Amino-3-fluorobenzoic acid #
    • Z362758748
    • AKOS005073124
    • 3-fluoroanthranilate
    • 2-amino-3-fluoro-benzoic acid
    • 825-22-9
    • 3F0
    • F0570
    • DTXSID70342984
    • Benzoic acid, 2-amino-3-fluoro-
    • BCP24579
    • KC-0713
    • CS-W002787
    • AB09241
    • Q27453765
    • 4owm
    • SY005278
    • SCHEMBL161951
    • AM20060112
    • 2-Amino-3-fluorobenzoic acid, AldrichCPR
    • AC-3880
    • FT-0602026
    • 2-Azanyl-3-Fluoranyl-Benzoic Acid
    • 2-Amino-3-fluorobenzoicacid
    • STL554336
    • DB-024255
    • BBL100542
    • +Expand
    • MFCD01569395
    • KUHAYJJXXGBYBW-UHFFFAOYSA-N
    • 1S/C7H6FNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11)
    • O=C(C1C(N)=C(F)C=CC=1)O
    • 14(4)1070

Computed Properties

  • 155.038257g/mol
  • 0
  • 1.4
  • 2
  • 4
  • 1
  • 155.038257g/mol
  • 155.038257g/mol
  • 63.3Ų
  • 11
  • 163
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3
  • 0

Experimental Properties

  • 1.68730
  • 63.32000
  • 294.4℃ at 760 mmHg
  • 185.0 to 189.0 deg-C
  • 131.8℃
  • Yellow to Brown Solid
  • Not determined
  • 1.43

2-Amino-3-fluorobenzoic acid Security Information

2-Amino-3-fluorobenzoic acid Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

2-Amino-3-fluorobenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003GU8-1g
2-Amino-3-fluorobenzoic acid
825-22-9 98%
1g
$4.00 2024-04-21
A2B Chem LLC
AB60992-1g
2-Amino-3-fluorobenzoic acid
825-22-9 98%
1g
$4.00 2024-04-19
abcr
AB168567-1 g
2-Amino-3-fluoro-benzoic acid, 98%; .
825-22-9 98%
1g
€72.90 2023-05-08
Alichem
A019000012-250mg
2-Amino-3-fluorobenzoic acid
825-22-9 98%
250mg
$693.60 2023-09-01
Apollo Scientific
PC1089-1g
2-Amino-3-fluorobenzoic acid
825-22-9
1g
£10.00 2024-08-02
AstaTech
46017-10/G
2-AMINO-3-FLUORO-BENZOIC ACID
825-22-9 98%
10g
$66 2023-09-17
Enamine
EN300-56009-0.05g
2-amino-3-fluorobenzoic acid
825-22-9 95%
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
Y1096994-5G
2-amino-3-fluorobenzoic acid
825-22-9 97%
5G
$55 2022-06-07
Matrix Scientific
008762-5g
2-Amino-3-fluorobenzoic acid, 98%
825-22-9 98%
5g
$41.00 2023-09-11
TRC
A634628-250mg
2-Amino-3-fluorobenzoic Acid
825-22-9
250mg
$ 50.00 2022-06-07

2-Amino-3-fluorobenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
1.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Synthetic Circuit 5

Reaction Conditions
Reference
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  3 h, 65 °C
2.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid
2.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-3

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sodium sulfate Solvents: Water ;  rt → 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 - 2 min, 40 °C → reflux; reflux → rt; 60 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ;  rt → 70 °C
2.2 1 h, 70 °C; 70 °C → 90 °C; 60 min, 90 °C; 90 °C → 20 °C
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  40 min, rt; rt → 40 °C; 1.5 h, 40 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5
Reference
2-Amino-3-fluorobenzoic acid
Kollmar, Martin; et al, Organic Syntheses, 2003, 79, 196-203

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Hydroxyamine hydrochloride
2.1 Catalysts: Sulfuric acid
3.1 Catalysts: Sodium hydroxide ,  Hydrogen peroxide
Reference
2-Fluoroaniline
Chung, John Y. L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 12

Reaction Conditions
Reference
Halogenated 3-quinolinecarboxylic acid derivatives, intermediates and their use in analgesic and antiinflammatory compositions
, France, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Hydrochloric acid ,  Sodium sulfate Solvents: Water ;  3 h, 75 °C
2.1 Reagents: Sulfuric acid ;  3 h, 65 °C
3.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Sulfuric acid ;  20 min, 75 - 100 °C
4.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  20 min, rt
4.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of insecticidal fluorinated anthranilic diamides
Clark, David A.; et al, Bioorganic & Medicinal Chemistry, 2008, 16(6), 3163-3170

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Sodium hypochlorite Solvents: Water
Reference
An improved procedure for the synthesis of 3-fluoroanthranilic acid
Milner, David J., Synthetic Communications, 1985, 15(6), 485-9

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 2 - 3 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Silver carbonate ,  Potassium carbonate Catalysts: Quinone ,  Palladium diacetate ,  N-[(1S)-1-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2-dimethylpropyl]acet… Solvents: 2-Methyl-2-butanol ;  24 h, 100 °C
2.1 Reagents: Hydrogen bromide Solvents: Water ;  24 h, 80 °C
Reference
Weak, bidentate chelating group assisted cross-coupling of C(sp3)-H bonds in aliphatic acid derivatives with aryltrifluoroborates
Cai, Zhihua; et al, Chemical Communications (Cambridge, 2018, 54(90), 12766-12769

2-Amino-3-fluorobenzoic acid Raw materials

2-Amino-3-fluorobenzoic acid Preparation Products

2-Amino-3-fluorobenzoic acid Suppliers

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(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
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Wednesday, 27 November 2024 17:31
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2-Amino-3-fluorobenzoic acid Related Literature

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Suzhou Senfeida Chemical Co., Ltd
(CAS:825-22-9)2-Amino-3-fluorobenzoic acid
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